![molecular formula C29H24N6OS B2972496 methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether CAS No. 956782-10-8](/img/structure/B2972496.png)
methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of these compounds often involves the reaction of 1,3-dicarbonyl compounds with hydrazine or phenylhydrazine . Pyrrole can be synthesized through the Paal-Knorr Synthesis .Molecular Structure Analysis
The molecular structure of these compounds involves a five-membered ring, which can have various substituents. The exact structure would depend on the specific substituents in the compound .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, often involving the nitrogen atoms or any substituents present. For example, pyrrole can be nitrated by nitric acid .Physical And Chemical Properties Analysis
These compounds are generally colorless liquids or solids at room temperature. They are often soluble in organic solvents and have relatively low melting and boiling points .Aplicaciones Científicas De Investigación
1. Chemical Reactions and Transformations
Research on similar compounds indicates a focus on their chemical reactions and transformations. For instance, Vasin et al. (2014) explored the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, highlighting the potential for complex chemical transformations involving compounds with a similar structure to methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether (Vasin, V., Masterova, Y. Y., Razin, V. V., & Somov, N., 2014).
2. Polymerization Studies
Compounds with similar structures have been investigated for their potential in polymerization. Mallakpour et al. (1998) described the polymerization of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole, which is structurally related, illustrating the compound's applicability in creating novel polymers (Mallakpour, S., Karami-Dezcho, B., & Sheikholeslami, B., 1998).
3. Synthesis of Nitrogen-Heterocycles
The synthesis of nitrogen-heterocycles, which are crucial in various pharmaceutical applications, is another area of study. Ito et al. (1983) reported on the synthesis of 1-Methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, showcasing the compound's relevance in the synthesis of complex nitrogen-containing rings (Ito, S., Tanaka, Y., Kakehi, A., Fukuyama, T., Osawa, N., & Sayo, N., 1983).
4. Crystal Structure Analysis
Compounds like this compound are also studied for their crystal structures. Liu et al. (2005) examined the crystal structure of a similar compound, providing insights into its molecular conformation and potential applications in materials science (Liu, L., Ji, Y., Jia, D., Liu, G., & Yu, K., 2005).
5. Antimicrobial Activity
Exploration of antimicrobial properties is also a significant area of research. Hu et al. (2006) synthesized and evaluated the antibacterial activity of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, similar in structure to the compound , for potential antibacterial applications (Hu, G., Li, S., & Huang, W., 2006).
6. Electropolymerization Studies
The potential for electropolymerization using compounds with similar structures has been investigated. Schneider et al. (2017) studied self-assembled monolayers of aromatic pyrrole derivatives, including methyl groups, for electropolymerization, indicating the relevance of such compounds in advanced materials engineering (Schneider, S., Füser, M., Bolte, M., & Terfort, A., 2017).
Mecanismo De Acción
Pyrazoles
This compound contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . Pyrazoles and their derivatives possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6OS/c1-36-25-16-14-22(15-17-25)21-37-29-32-31-27(34(29)23-10-4-2-5-11-23)26-20-30-35(24-12-6-3-7-13-24)28(26)33-18-8-9-19-33/h2-20H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEXMDIIIHVWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

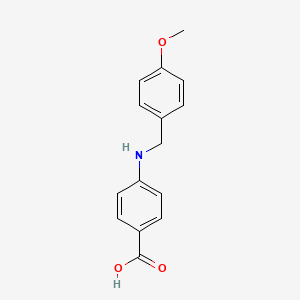
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)
![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)
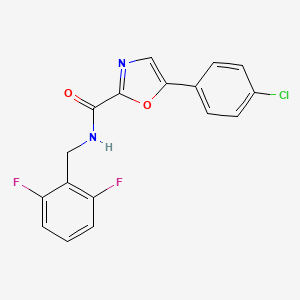
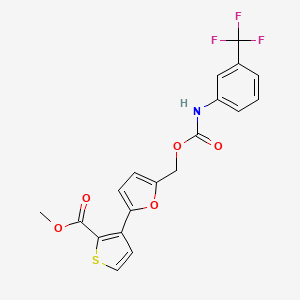
![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2972424.png)
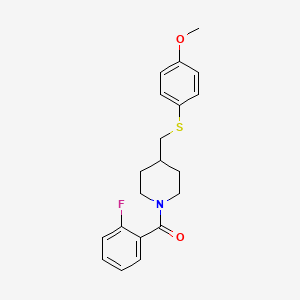
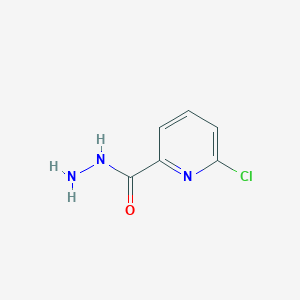
![2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2972429.png)
![2-[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl]-3,6-dichloropyridine](/img/structure/B2972431.png)
![((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride](/img/structure/B2972432.png)

![1-[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2972434.png)
![8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2972436.png)